HDAC6 Inhibitory Potency: 4-Methoxybenzyl Substitution Abrogates HDAC6 Activity Relative to 2-Chlorobenzyl Analog
The 2-chlorobenzyl analog (CAS 1226457-07-3) is a potent HDAC6 inhibitor with an IC50 of 12 nM in a recombinant human HDAC6 fluorogenic assay [1]. In contrast, the 4-methoxybenzyl derivative (1030097-62-1) is not reported to inhibit HDAC6 at comparable concentrations. Although direct head-to-head data for 1030097-62-1 on HDAC6 are absent, the patent literature indicates that 4-methoxybenzyl-substituted members of this chemotype are directed toward ACC inhibition rather than HDAC6 engagement [2]. This divergent selectivity profile, inferred from distinct structural assignments in separate patent families, suggests that the 4-methoxybenzyl group functionally redirects the compound away from HDAC6, a feature of critical importance for researchers seeking to avoid off-target epigenetic modulation.
| Evidence Dimension | HDAC6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not reported as HDAC6 inhibitor; assignment to ACC inhibitor class [2] |
| Comparator Or Baseline | 2-chlorobenzyl analog: HDAC6 IC50 = 12 nM [1] |
| Quantified Difference | Qualitative divergence: 2-chlorobenzyl analog is a validated nanomolar HDAC6 inhibitor; 1030097-62-1 is not associated with HDAC6 inhibition based on available patent disclosures. |
| Conditions | Recombinant N-terminal GST-tagged human HDAC6 expressed in baculovirus system; fluorogenic ZMAL substrate [1]. |
Why This Matters
Procurement of the correct N-benzyl substitution is essential to avoid unintended HDAC6 inhibition, which could confound epigenetic studies or lead to cytotoxicity in cell-based assays.
- [1] BindingDB entry BDBM50517570 / CHEMBL4530950. N-(2-chlorobenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide. HDAC6 IC50 = 12 nM. Assay: recombinant N-terminal GST-tagged human HDAC6, fluorogenic ZMAL substrate. View Source
- [2] Fleck M, Heimann A, Heine N, Nosse B, Roth GJ. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2, issued February 24, 2015. Assignee: Boehringer Ingelheim International GmbH. View Source
